Azetidin-3-YL-acetic acid
Overview
Description
Azetidin-3-YL-acetic acid is a heterocyclic compound containing a four-membered ring with one nitrogen atom. This compound is of significant interest in organic and medicinal chemistry due to its unique structural properties and potential biological activities. The azetidine ring imparts considerable ring strain, making it a reactive intermediate in various chemical reactions.
Mechanism of Action
Biochemical Pathways
Azetidin-3-YL-acetic acid is involved in various biochemical pathways. The compound is a four-membered polar heterocycle including a basic secondary amine, characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability .
Result of Action
Given the complexity of the compound and the variety of its potential targets, it is likely that its effects are diverse and depend on the specific context of its use .
Biochemical Analysis
Biochemical Properties
Azetidin-3-YL-acetic acid is known to interact with various enzymes, proteins, and other biomolecules. The compound could potentially be used as a structural analogue for 4-aminobutanoic acid (GABA), and it has been used in the preparation of pharmaceutically active agents, including the positive allosteric modulators of GABA A receptors .
Molecular Mechanism
It is known that azetidine exhibits great challenges in its chemical synthesis and biosynthesis, which may explain the limited number of azetidine-containing natural products uncovered to date
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidin-3-YL-acetic acid typically involves the following steps:
Horner–Wadsworth–Emmons Reaction: The starting material, (N-Boc-azetidin-3-one), is converted to (N-Boc-azetidin-3-ylidene)acetate using the Horner–Wadsworth–Emmons reaction catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Aza-Michael Addition: The (N-Boc-azetidin-3-ylidene)acetate undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.
Chemical Reactions Analysis
Types of Reactions: Azetidin-3-YL-acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The azetidine ring can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in various chemical and biological applications .
Scientific Research Applications
Azetidin-3-YL-acetic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and amino acid derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Azetidin-3-YL-acetic acid can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: An analogue of proline, known for its incorporation into proteins and inhibition of growth in certain organisms.
(Azetidin-2-yl)acetic acid: An analogue of homoproline, used in the synthesis of peptides and small molecules.
Uniqueness: this compound is unique due to its specific structural properties and reactivity, which make it a valuable intermediate in organic synthesis and a potential candidate for therapeutic applications .
Properties
IUPAC Name |
2-(azetidin-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)1-4-2-6-3-4/h4,6H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBDSTCOJNNUCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472017 | |
Record name | 3-Azetidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183062-92-2 | |
Record name | 3-Azetidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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